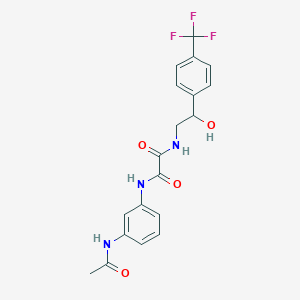

N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H18F3N3O4 and its molecular weight is 409.365. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

- N1-(3-acetamidophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is involved in various synthetic processes and structural analyses. For instance, it relates to the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds have applications in natural product synthesis and the development of pharmaceuticals (Hartenstein & Sicker, 1993).

Radiosynthesis and Metabolic Studies

- It is used in the radiosynthesis of herbicides and safeners for herbicides, aiding in studies on their metabolism and mode of action (Latli & Casida, 1995). Additionally, it is significant in the investigation of metabolic pathways and the detection of metabolites in treatments for conditions like prostate cancer (Goda et al., 2006).

Anticancer Research

- The compound plays a role in the synthesis and molecular docking analysis of drugs with potential anticancer activity. These applications include targeting specific receptors and understanding the structural basis of drug-receptor interactions (Sharma et al., 2018).

Chemical Modification and Analysis

- It is crucial in chemoselective acetylation studies for the synthesis of intermediates in natural product synthesis, particularly in the context of antimalarial drugs (Magadum & Yadav, 2018). Moreover, the compound is used in synthesizing Schiff base organotin(IV) complexes as potential anticancer drugs (Basu Baul et al., 2009).

Development of Analytical Methods

- It aids in developing versatile analytical methods, such as AMACE1 for trace organic analysis, demonstrating its role in advancing analytical chemistry techniques (Lu & Giese, 2000).

Comparative Metabolism Studies

- This compound is significant in comparative metabolism studies, particularly regarding chloroacetamide herbicides and their metabolites in human and rat liver microsomes, aiding in understanding species-specific metabolic pathways (Coleman et al., 2000).

Coordination Chemistry and Antioxidant Studies

- It is involved in the synthesis of coordination complexes and antioxidant activity analysis, contributing to the development of new compounds with potential medicinal applications (Chkirate et al., 2019).

Mechanism of Action

Target of Action

It is known that compounds with similar structures have been used in the study of analgesic pharmacophore models . These compounds are often designed to interact with specific receptors or enzymes that play a role in pain perception.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is often involved in the trifluoromethylation of carbon-centered radical intermediates

Result of Action

Compounds with similar structures have been shown to display potent analgesic efficacy

properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O4/c1-11(26)24-14-3-2-4-15(9-14)25-18(29)17(28)23-10-16(27)12-5-7-13(8-6-12)19(20,21)22/h2-9,16,27H,10H2,1H3,(H,23,28)(H,24,26)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPYBUUZOVXKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450819.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2450828.png)